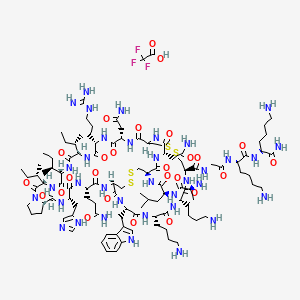

Tertiapin Q (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tertiapina Q (sal de trifluoroacetato) es un derivado peptídico del péptido tertiapina del veneno de abeja. Es conocido por su capacidad para inhibir los canales de potasio rectificadores hacia adentro, específicamente el canal de potasio rectificador hacia adentro activado por proteína G 1 (GIRK1) y GIRK4, también conocido como K_ir 3.1 y K_ir 3.4 . Este compuesto tiene implicaciones significativas en varios campos de investigación científica debido a sus propiedades únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Tertiapina Q se sintetiza reemplazando el residuo de metionina en el péptido tertiapina nativo por un residuo de glutamina . La síntesis implica técnicas de síntesis de péptidos en fase sólida (SPPS), que permiten la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El péptido luego se escinde de la resina y se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza de ≥97% .

Métodos de producción industrial

La producción industrial de Tertiapina Q sigue rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para garantizar un alto rendimiento y pureza. El producto final se liofiliza y almacena a -20°C para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Tertiapina Q principalmente experimenta formación de enlaces peptídicos y formación de puentes disulfuro durante su síntesis. Los puentes disulfuro entre los residuos de cisteína son cruciales para mantener la estructura tridimensional del péptido y la actividad biológica .

Reactivos y condiciones comunes

Síntesis de péptidos en fase sólida (SPPS): Utiliza aminoácidos protegidos, reactivos de acoplamiento como HBTU o DIC, y reactivos de desprotección como TFA.

Formación de puentes disulfuro: Condiciones de plegamiento oxidativo usando reactivos como DMSO u oxidación con aire.

Principales productos formados

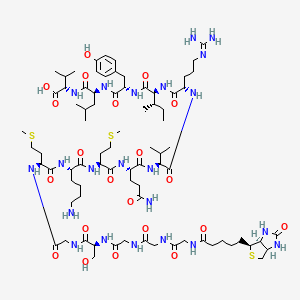

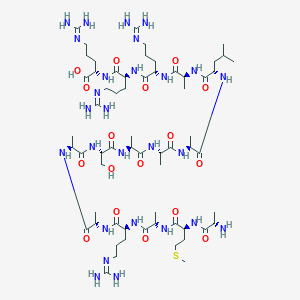

El principal producto formado es el péptido Tertiapina Q con la secuencia Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2, que presenta puentes disulfuro entre los residuos de cisteína en las posiciones 3–14 y 5–18 .

Aplicaciones Científicas De Investigación

Tertiapina Q tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como herramienta para estudiar la estructura y función de los canales de potasio.

Biología: Ayuda a comprender los roles fisiológicos de los canales GIRK en varios tejidos.

Medicina: Potenciales aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la disfunción de los canales de potasio, como arritmias cardíacas y trastornos neurológicos

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los canales de potasio.

Mecanismo De Acción

Tertiapina Q ejerce sus efectos uniéndose e inhibiendo los canales de potasio rectificadores hacia adentro GIRK1/4 y ROMK1 . La inhibición ocurre a través de la interacción del péptido con residuos específicos en el canal, bloqueando el flujo de iones potasio y, por lo tanto, modulando la excitabilidad celular .

Comparación Con Compuestos Similares

Compuestos similares

- Taspoglutida sal de trifluoroacetato

- TNIIIA2 sal de trifluoroacetato

- PPTN sal de trifluoroacetato

- L-BNP sal de trifluoroacetato

Unicidad

Tertiapina Q es única debido a su alta especificidad y afinidad por los canales GIRK1/4 y ROMK1. A diferencia de otros compuestos similares, la modificación de Tertiapina Q (reemplazo de metionina por glutamina) mejora su estabilidad y reduce la susceptibilidad a la oxidación .

Propiedades

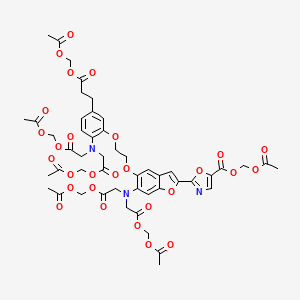

Fórmula molecular |

C108H176F3N35O26S4 |

|---|---|

Peso molecular |

2566.0 g/mol |

Nombre IUPAC |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1 |

Clave InChI |

AZHHYZAMUZWFSW-YPISCXGWSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)

![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)